molecular formula C13H14N4S B2794483 N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]thiazol-2-amine CAS No. 2034602-90-7

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]thiazol-2-amine

Cat. No.: B2794483
CAS No.: 2034602-90-7
M. Wt: 258.34
InChI Key: ZCXVPERWLWBPGG-UHFFFAOYSA-N
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Description

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]thiazol-2-amine is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group and a (1-methyl-1H-pyrazol-5-yl)methyl moiety at the 2-amine position. This compound is synthesized via reductive amination or Buchwald-Hartwig coupling, as evidenced by methodologies applied to analogous structures . Its molecular formula (C₁₄H₁₅N₅S) corresponds to a molar mass of ~285.37 g/mol, with predicted physicochemical properties (e.g., moderate solubility in organic solvents) inferred from similar benzo[d]thiazol-2-amine derivatives .

Properties

IUPAC Name

N-methyl-N-[(2-methylpyrazol-3-yl)methyl]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c1-16(9-10-7-8-14-17(10)2)13-15-11-5-3-4-6-12(11)18-13/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXVPERWLWBPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN(C)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]thiazol-2-amine typically involves multiple steps, starting with the preparation of the pyrazole and thiazole rings. One common method is the reaction of 1-methyl-1H-pyrazol-5-ylmethylamine with benzo[d]thiazole-2-amine under specific conditions, such as the use of a suitable catalyst and controlled temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Anticancer Applications

The compound's structural features suggest potential anticancer properties, particularly due to the presence of the thiazole ring, which has been associated with various biological activities.

Case Studies and Findings

  • A study highlighted the synthesis of thiazole derivatives that exhibited significant cytotoxicity against human cancer cell lines such as U251 (human glioblastoma) and WM793 (human melanoma). Among these, specific derivatives demonstrated IC50 values indicating potent anticancer activity .
  • Another investigation focused on a series of thiazole-linked compounds, revealing that certain analogues showed promising antiproliferative effects across multiple cancer cell lines, with structure-activity relationship (SAR) analysis suggesting that electron-withdrawing groups enhance activity .

Data Table: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Activity
19A549 (lung)23.30Strong selectivity
20U251 (glioblastoma)10–30High activity
21MCF-7 (breast)24.38Significant

Anticonvulsant Properties

The anticonvulsant activity of compounds containing thiazole rings has been a significant area of research. The structural characteristics of N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]thiazol-2-amine may contribute to its efficacy in this domain.

Research Insights

  • A review indicated that thiazole derivatives demonstrated protective effects in seizure models, with specific analogues showing high protection indices . For instance, compounds containing the 1,2,4-triazole ring exhibited the highest anticonvulsant properties.

Data Table: Anticonvulsant Activity of Thiazole Derivatives

CompoundModel UsedED50 (mg/kg)Protection Index
7aPTZ-induced seizures18.49.2
8aElectroshock testNot specifiedHigh

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been well-documented, with various studies reporting their effectiveness against a range of pathogens.

Key Findings

  • Research has shown that certain thiazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from thiazoles have been reported to outperform standard antibiotics like ampicillin in terms of antibacterial efficacy .

Data Table: Antimicrobial Activity of Thiazole Derivatives

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
51E. coli0.5 µg/mL
52S. aureus0.3 µg/mL

Conclusion and Future Directions

The compound this compound shows promise across multiple therapeutic areas including anticancer, anticonvulsant, and antimicrobial applications. Ongoing research is essential to further elucidate its mechanisms of action and optimize its pharmacological profiles for clinical use.

Future studies should focus on:

  • Comprehensive SAR analyses to identify key structural features that enhance biological activity.
  • In vivo studies to validate the efficacy and safety profiles observed in vitro.
  • Exploration of combination therapies using this compound with existing treatments to improve therapeutic outcomes.

Mechanism of Action

The mechanism by which N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]thiazol-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

Key Observations :

  • The benzothiazole core in the target compound distinguishes it from thiazole-based analogs (e.g., ), enhancing aromatic interactions in biological targets.
  • Substituents like the pyrazolylmethyl group contribute to steric bulk and electron density, contrasting with nitro (electron-withdrawing, ) or tetrahydrofuran (polar, ) groups in analogs.

Physicochemical Property Comparisons

Property Target Compound N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine 5-Chloro-4-methyl Derivative
Molecular Weight 285.37 g/mol 195.24 g/mol 282.79 g/mol
Predicted logP ~3.5 (estimated) ~1.8 3.29 (pKa)
Solubility Low (hydrophobic groups) Moderate (smaller structure) Low (chlorine, THF)
Aromatic Systems Benzothiazole + pyrazole Thiazole + pyrazole Benzothiazole + THF

Key Observations :

  • The target compound’s higher logP vs.
  • Chlorine in increases molecular weight marginally but introduces steric and electronic effects distinct from the methyl-pyrazole in the target compound.

Biological Activity

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]thiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C13H14N4SC_{13}H_{14}N_{4}S and a molecular weight of approximately 262.34 g/mol. Its structure includes a benzo[d]thiazole moiety, which is known for various biological activities, and a pyrazole ring that may contribute to its pharmacological properties.

1. Antitumor Activity

Research indicates that compounds containing thiazole and pyrazole rings have shown significant antitumor activity. For instance, thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. In one study, thiazole-containing compounds exhibited IC50 values in the low micromolar range against human glioblastoma cells, indicating potent anticancer properties .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1U251 (Glioblastoma)10Induces apoptosis via Bcl-2 downregulation
Compound 2A431 (Skin Cancer)15Cell cycle arrest at G2/M phase
This compoundVariousTBDTBD

2. Neuroprotective Effects

The pyrazole moiety has been associated with neuroprotective effects in various studies. Compounds similar to this compound have been shown to activate GIRK channels, which are involved in neuronal signaling pathways. This activation can lead to protective effects against neurodegeneration .

Structure-Activity Relationships (SAR)

The SAR analysis of thiazole and pyrazole derivatives indicates that specific substitutions on the rings significantly influence biological activity. For example:

  • The presence of electron-donating groups on the aromatic rings enhances antitumor activity.
  • Modifications on the thiazole ring can alter the binding affinity to target proteins involved in cancer progression.

Case Study 1: Anticancer Efficacy

In a recent study, this compound was evaluated for its anticancer efficacy against HepG2 liver cancer cells. The compound induced significant apoptosis through caspase activation and altered expression levels of Bcl-2 and Bax proteins, demonstrating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Neuroprotection in Animal Models

Animal studies have shown that derivatives similar to this compound can provide neuroprotection in models of ischemic stroke. The mechanism involved modulation of potassium channels leading to reduced neuronal excitability and cell death during ischemic events .

Q & A

Basic Research Questions

What are the common synthetic pathways for preparing N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]thiazol-2-amine?

Methodological Answer:
The compound is synthesized via multi-step reactions, typically involving:

  • Step 1: Alkylation of 1-methyl-1H-pyrazole with a benzyl halide derivative under basic conditions (e.g., K₂CO₃ or NaOH in DMF at 60–80°C) to introduce the methylene bridge .
  • Step 2: Coupling the pyrazole intermediate with a benzo[d]thiazol-2-amine scaffold using nucleophilic substitution or reductive amination. For example, Pd-catalyzed cross-coupling or Mitsunobu reactions may optimize regioselectivity .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Yield optimization requires controlled temperature and stoichiometric ratios of reagents .

How is the structural integrity of this compound validated in academic research?

Methodological Answer:
Key analytical techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., pyrazole N-methyl at δ ~3.8 ppm, benzo[d]thiazole protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (HRMS): Exact mass determination (e.g., [M+H]⁺ ion) validates molecular formula .
  • X-ray Crystallography: Resolves stereochemistry and non-covalent interactions (e.g., hydrogen bonding in crystal lattices) .

What experimental methods determine solubility and stability for in vitro assays?

Methodological Answer:

  • Solubility: Tested in DMSO (primary solvent) followed by serial dilution in PBS (pH 7.4) or cell culture media. Dynamic light scattering (DLS) detects aggregation .
  • Stability: HPLC or LC-MS monitors degradation under physiological conditions (37°C, 24–72 hours). Acidic/basic stability assessed at pH 2–10 .

Advanced Research Questions

How can computational modeling predict biological activity and binding modes?

Methodological Answer:

  • Molecular Docking: Software like AutoDock Vina screens against target proteins (e.g., kinases or GPCRs). The pyrazole and thiazole moieties often engage in π-π stacking or hydrogen bonding .
  • DFT Calculations: Predict electron-density maps to identify reactive sites (e.g., nucleophilic N-methyl groups) .
  • MD Simulations: Assess binding stability over 100-ns trajectories (AMBER or GROMACS) .

How do structural modifications influence the compound’s structure-activity relationship (SAR)?

Methodological Answer:

  • Pyrazole Substitution: Replacing N-methyl with bulkier groups (e.g., ethyl or isopropyl) reduces steric hindrance in enzyme pockets, enhancing affinity .
  • Benzothiazole Modifications: Fluorination at the 6-position improves metabolic stability (CYP450 resistance) .
  • Case Study: Analogues with electron-withdrawing groups (e.g., -CF₃) on the benzothiazole ring showed 3-fold higher IC₅₀ in kinase inhibition assays .

How to resolve contradictions in reported biological activity across studies?

Methodological Answer:

  • Assay Standardization: Use consistent cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., staurosporine for kinase assays) .
  • Data Normalization: Express activity as % inhibition relative to vehicle, with triplicate technical replicates.
  • Meta-Analysis: Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers due to solvent effects (DMSO >0.1% can alter results) .

What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening: Pd(OAc)₂/Xantphos increases coupling efficiency (>80% yield) compared to traditional Pd(PPh₃)₄ .
  • Solvent Optimization: Switch from DMF to THF for greener synthesis, reducing side-product formation .
  • Flow Chemistry: Continuous-flow reactors enhance reproducibility and scalability (residence time: 30 min, 100°C) .

How to validate enzyme inhibition mechanisms experimentally?

Methodological Answer:

  • Kinetic Assays: Measure initial reaction rates (UV-Vis spectroscopy) with varying substrate concentrations. Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .
  • ITC (Isothermal Titration Calorimetry): Quantifies binding thermodynamics (ΔH, ΔS) to confirm allosteric modulation .
  • Western Blotting: Downstream target phosphorylation (e.g., ERK1/2 for kinase inhibitors) validates cellular activity .

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